2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21ClN4O2 and its molecular weight is 408.89. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A significant area of research for 2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone derivatives includes their potential as antitumor agents. Studies have synthesized and evaluated the antitumor activities of various derivatives. For example, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative properties against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial Activities
These compounds have also been researched for their antibacterial and antifungal properties. Azole-containing piperazine derivatives have shown moderate to significant antibacterial and antifungal activities in vitro, with some compounds exhibiting comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
CNS Depressant Properties
Research dating back to 1966 indicates that certain alkylpiperazine esters, like 1-(4-chlorophenyl)-4-{2-[3-(2-pyridyl) acrylyloxy]-ethyl}-piperazine, have been found to exhibit CNS depressant properties. They showed anti-inflammatory, analgesic, and antipyretic effects in animal models (Marazzi-Uberti, Turba, & Bianchi, 1966).
Synthesis and Structural Studies
The synthesis and structural analysis of derivatives are also a focus of scientific research. For instance, the synthesis and characterizations of various derivatives, including their thermal and structural properties, have been investigated (Karthik et al., 2021).
Antipsychotic Potential
Some derivatives have been explored for their potential as antipsychotic agents. Studies on biphenyl moiety linked with aryl piperazine derivatives have shown considerable anti-dopaminergic and anti-serotonergic activity, suggesting their potential use in treating psychotropic conditions (Bhosale et al., 2014).
Anti-inflammatory Agents
Research into the anti-inflammatory properties of certain derivatives has been conducted. For instance, the preparation and evaluation of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives for their anti-inflammatory activity have been reported (Rehman, Saini, & Kumar, 2022).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-6-8-19(9-7-18)29-16-22(28)27-14-12-26(13-15-27)21-11-10-20(24-25-21)17-4-2-1-3-5-17/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNWTTPTMNFHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.